molecular formula C17H15N3O B7466739 1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile

1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile

Cat. No.: B7466739
M. Wt: 277.32 g/mol
InChI Key: ZRGWQEQQRYOZTR-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile typically involves the condensation of 1-methyl-2-oxoindole with a suitable pyrrole derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF). The reaction mixture is then heated to promote the formation of the desired product .

Chemical Reactions Analysis

1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

1,5-dimethyl-4-[(E)-(1-methyl-2-oxoindol-3-ylidene)methyl]pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c1-11-12(8-13(10-18)19(11)2)9-15-14-6-4-5-7-16(14)20(3)17(15)21/h4-9H,1-3H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGWQEQQRYOZTR-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C)C#N)C=C2C3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(N1C)C#N)/C=C/2\C3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.